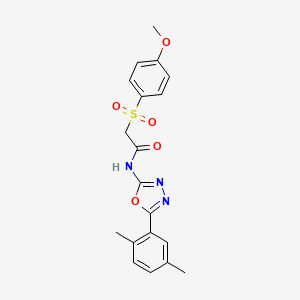

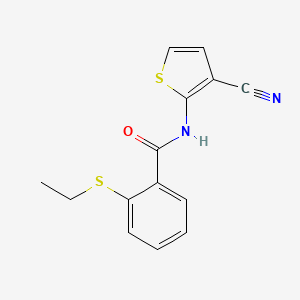

![molecular formula C15H15N3O4 B2604338 N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034341-42-7](/img/structure/B2604338.png)

N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .科学的研究の応用

Dye-Sensitized Solar Cells (DSSCs)

The bifuran derivatives have been utilized in the synthesis of organic dyes for dye-sensitized solar cells . These organic dyes are designed to absorb photons and convert them into electrons, which is a crucial step in the conversion of solar energy into electricity. The bifuran derivatives, when used as part of the dye’s molecular structure, can facilitate effective photo-induced intramolecular charge transfer, leading to wider panchromatic absorption spectra and improved photovoltaic performance .

Photovoltaic Performance Enhancement

In the realm of solar energy, bifuran derivatives have shown promise in enhancing the photovoltaic performance of solar cells. By replacing traditional π-spacer units with bifuran units, researchers have observed significant improvements in the electrochemical and photovoltaic properties of the solar cells. This includes higher power conversion efficiencies and better voltage outputs compared to some traditional metal dyes .

Organic Dye Synthesis

Bifuran derivatives are key components in the synthesis of organic dyes. These dyes benefit from their simple structural modulation, low environmental impact, and outstanding light-harvesting capabilities. The bifuran-based dyes have been reported to exhibit high efficiency, which is attributed to their superior optical and electrochemical characteristics .

Co-sensitization Strategies

The compound has been used in co-sensitization strategies to improve the performance of DSSCs. By combining bifuran-based dyes with traditional dyes like N-719, researchers have achieved greater photocurrent and photovoltage, leading to a higher overall power conversion efficiency. This synergistic effect is due to the enhanced light-harvesting capacity and the broad absorption range provided by the bifuran derivatives .

Ion-Exchange Polyamides

Bifuran derivatives have been employed in the synthesis of bio-based ion-exchange polyamides. These polyamides are synthesized through interfacial polymerization and are used for various applications, including water purification and separation processes. The bifuran component contributes to the structural integrity and functionality of these polymeric materials .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-18-8-12(15(17-18)20-2)14(19)16-7-11-3-4-13(22-11)10-5-6-21-9-10/h3-6,8-9H,7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSBUJMFLJLOFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2604262.png)

![N-[2-(2-Phenyl-1,3-oxazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2604264.png)

![5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2604266.png)

![2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2604272.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2604275.png)

![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2604276.png)